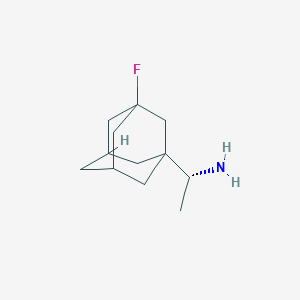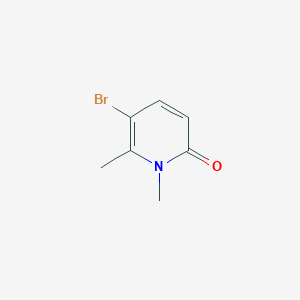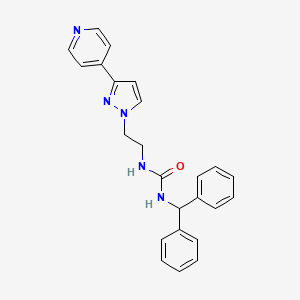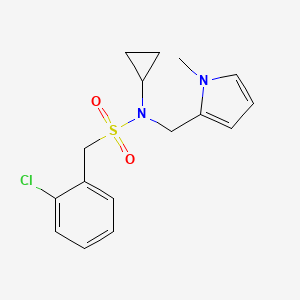![molecular formula C15H26N2O3S2 B2537160 tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate CAS No. 1427986-50-2](/img/structure/B2537160.png)
tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate, also known as DTDC, is a chemical compound that has been used in scientific research for various purposes.
Mecanismo De Acción
Tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate inhibits PTPs by binding to the catalytic site of the enzyme and preventing it from dephosphorylating its substrate. This results in an increase in the phosphorylation levels of various signaling molecules, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate in lab experiments is its potency as a PTP inhibitor, which allows for the effective inhibition of PTP activity at low concentrations. However, one limitation of using this compound is its potential for off-target effects, as it may inhibit other enzymes in addition to PTPs.
Direcciones Futuras
There are several future directions for the use of tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate in scientific research. One potential application is in the development of novel cancer therapies, as this compound has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells. Additionally, this compound may have potential as a therapeutic agent for the treatment of inflammatory diseases, as it has been shown to have anti-inflammatory effects in vitro. Further studies are needed to determine the full potential of this compound as a therapeutic agent in various disease contexts.
In conclusion, this compound is a chemical compound that has been used in scientific research for various purposes, including as a tool for investigating the role of PTPs in cellular signaling pathways. This compound has various biochemical and physiological effects and has potential for use as a therapeutic agent in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the potential of this compound in various disease contexts.
Métodos De Síntesis
Tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate can be synthesized through a multistep process starting with the reaction of cyclopentanone with thiosemicarbazide to form 1,2,5-dithiazepane-5-carboxylic acid. The acid is then converted to its acid chloride form and reacted with tert-butyl N-cyclopentylcarbamate to yield this compound.
Aplicaciones Científicas De Investigación
Tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate has been used in various scientific research studies, including as a tool for investigating the role of protein tyrosine phosphatases (PTPs) in cellular signaling pathways. This compound is a potent inhibitor of PTPs and has been used to study the effects of PTP inhibition on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
tert-butyl N-[3-(1,2,5-dithiazepane-5-carbonyl)cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3S2/c1-15(2,3)20-14(19)16-12-5-4-11(10-12)13(18)17-6-8-21-22-9-7-17/h11-12H,4-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNWZQJCPHPUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)N2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-({4-[(diethylamino)methyl]phenyl}methyl)-3-fluoropyridine-2-carboxamide](/img/structure/B2537077.png)



![3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2537084.png)


![(1H-benzo[d]imidazol-5-yl)(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2537090.png)

![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2537095.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate](/img/structure/B2537097.png)
![4-{5-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2537098.png)
![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)